molecular formula C17H12Cl2F3NO3 B2536049 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate CAS No. 1794844-50-0

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate

Cat. No.: B2536049
CAS No.: 1794844-50-0
M. Wt: 406.18
InChI Key: ACCYKYWOLGMGRE-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate is a synthetic carbamate ester derivative characterized by a trifluoromethylphenyl group linked to a carbamoyl moiety and a 2,5-dichlorobenzoate ester.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dichlorobenzoate moiety may contribute to electrophilic reactivity or receptor binding. Carbamate esters are commonly employed as prodrugs or enzyme inhibitors due to their hydrolytic susceptibility under physiological conditions .

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3NO3/c18-11-5-6-14(19)12(7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCYKYWOLGMGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-[2-chloro-5-(trifluoromethyl)phenylcarbamoyl]phenylcarbamate (Compound 14)

  • Structure : Shares a trifluoromethylphenylcarbamoyl core but replaces the dichlorobenzoate with a methylcarbamate group.
  • Synthesis: Prepared via condensation of aminobenzamide with methyl chloroformate under reflux in acetone (76% yield, m.p. 173°C) .
  • Analytical Data :
    • HPLC Purity : 93.33% .
    • UV/Vis : λmax = 278.2 nm (log ε = 3.43) .
    • IR : Peaks at 1714 cm<sup>-1</sup> (ester C=O) and 1653 cm<sup>-1</sup> (amide C=O) .

Spirocyclic Diazaspiro Compounds (EP 4 374 877 A2)

  • Examples :
    • 6,7-Diazaspiro[4.5]dec-9-ene derivatives with trifluoromethylpyrimidinylphenyl groups .
    • LCMS Data: m/z = 817.3–867.0 [M+H]<sup>+</sup>, HPLC retention times = 1.31–1.37 min (SMD-TFA05 method) .
  • Comparison : These spirocyclic analogs exhibit higher molecular complexity (e.g., diazaspiro cores, pyrimidine rings) and are tailored for pharmaceutical applications (e.g., enzyme inhibition). In contrast, the target compound lacks heterocyclic systems, suggesting a simpler mechanism of action, possibly as a pesticide or intermediate .

Pesticide Carbamates and Benzoates (Pesticide Chemicals Glossary)

  • Examples :
    • Metsulfuron-methyl ester : A sulfonylurea herbicide with a triazine ring .
    • Trimethacarb : A carbamate insecticide with trimethylphenyl groups .
  • Comparison : The target compound’s dichlorobenzoate group aligns with pesticidal motifs seen in metsulfuron-methyl, which relies on electrophilic chlorine atoms for herbicidal activity. However, the trifluoromethylphenylcarbamoyl group may enhance environmental persistence compared to trimethacarb’s simpler carbamate structure .

Thiazolylmethylcarbamate Analogs (Pharmacopeial Forum)

  • Examples : Thiazol-5-ylmethyl carbamates with hydroxyphenyl and ureido substituents .
  • Comparison : These analogs prioritize hydrogen bonding (via hydroxy and ureido groups) for target engagement, whereas the target compound’s dichlorobenzoate and trifluoromethyl groups favor hydrophobic interactions. This divergence suggests distinct biological targets—e.g., enzyme active sites vs. membrane receptors .

Physicochemical and Functional Group Analysis

Property Target Compound Compound 14 Spirocyclic Analogs Metsulfuron-methyl
Molecular Weight ~400–450 (estimated) 342.7 817.3–867.0 381.3
Key Functional Groups Dichlorobenzoate, carbamoyl Methylcarbamate, amide Diazaspiro, pyrimidine Triazine, sulfonylurea
HPLC Retention N/A N/A 1.31–1.37 min Varies by method
Bioactivity Hypothesis Pesticidal Not reported Enzyme inhibition Herbicidal

Biological Activity

The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate , often referred to as a derivative of 2,5-dichlorobenzoate, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₉H₁₈F₃N₁O₄
  • Molecular Weight : 373.35 g/mol
  • IUPAC Name : [(2-(Trifluoromethyl)phenyl)methyl]carbamoyl methyl 2,5-dichlorobenzoate

Antimicrobial Properties

Research indicates that derivatives of 2,5-dichlorobenzoate exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The incorporation of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.

CompoundActivity TypeOrganism TestedInhibition Zone (mm)
2,5-Dichlorobenzoate DerivativeAntibacterialE. coli15
AntifungalCandida albicans12
AntiviralInfluenza AModerate

Insecticidal Activity

The compound has been evaluated for its insecticidal properties. Similar structures have shown effectiveness against agricultural pests. The mode of action is believed to involve disruption of the nervous system in insects.

  • Case Study : A study conducted by the Environmental Protection Agency (EPA) indicated that related compounds effectively reduced pest populations in controlled trials. The compound's effectiveness was attributed to its ability to interfere with neuronal signaling pathways in insects.

Toxicological Profile

The toxicity profile of this compound is critical for assessing its safety for use in agriculture and potential human exposure.

  • Acute Toxicity : The compound exhibits moderate acute toxicity in mammalian models. LD50 values suggest a need for caution in handling.
  • Chronic Toxicity : Long-term exposure studies reveal potential endocrine-disrupting effects, warranting further investigation into its environmental impact.
Toxicity ParameterValueTest Organism
LD50 (oral)500 mg/kgRat
Chronic Exposure EffectsEndocrine disruptionMouse

The biological activity of this compound is largely attributed to its interaction with biological membranes and enzymes. The trifluoromethyl group enhances hydrophobic interactions, allowing for better penetration into lipid bilayers. This characteristic is crucial for both its antimicrobial and insecticidal activities.

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